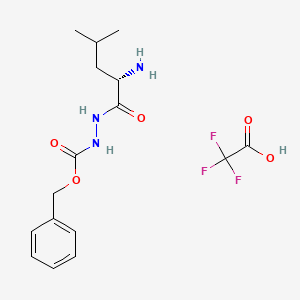

H-Leu-nhnh-Z tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOXFVJOMSSDEY-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Leu-NHNH-Z TFA mechanism of action in peptide synthesis

An In-Depth Technical Guide to the Strategic Application of Protected Leucine Hydrazide Intermediates in Peptide Synthesis

Introduction

The synthesis of long-chain peptides and small proteins is a cornerstone of biochemical research and pharmaceutical development. While automated solid-phase peptide synthesis (SPPS) has revolutionized the field, its efficiency diminishes for sequences exceeding 50-60 amino acids due to accumulating side reactions and incomplete coupling steps. To overcome these limitations, fragment condensation —a strategy where smaller, protected peptide segments are independently synthesized and then ligated—has become an indispensable tool.

A pivotal challenge in fragment condensation is the preservation of stereochemical integrity. The C-terminal amino acid of a peptide fragment is particularly susceptible to racemization during the carboxyl group activation required for coupling. The development of low-racemization coupling strategies is therefore paramount.

This guide focuses on the mechanism and application of a key building block in this domain: Z-Leucyl-Hydrazide and its derivatives, such as its N-terminally deprotected trifluoroacetate (TFA) salt form. Peptide hydrazides serve as stable, isolable precursors to highly reactive acyl azides. The subsequent azide-mediated coupling proceeds with a remarkably low propensity for racemization, making it a trusted method for ligating complex peptide fragments. Here, we will dissect the roles of the leucine residue, the benzyloxycarbonyl (Z) protecting group, the critical hydrazide moiety, and the trifluoroacetate (TFA) counter-ion, providing a comprehensive view of its mechanism of action in advanced peptide synthesis.

Chapter 1: Decoding the Components: A Structural and Functional Analysis

The efficacy of a chemical building block lies in the interplay of its constituent parts. The molecule H-Leu-NHNH-Z TFA, more commonly derived from its precursor Z-Leu-NHNH₂, is a prime example where each component serves a distinct and critical function.

-

The Leucine (Leu) Residue : An aliphatic, hydrophobic amino acid that is a common constituent of peptides and proteins. Its isobutyl side chain is chemically inert, simplifying its incorporation into peptide chains without the need for side-chain protection.

-

The Hydrazide Moiety (-NHNH₂) : The hydrazide group is the cornerstone of this reagent's utility. It functions as a stable, "masked" carboxylic acid.[1][2] Unlike a free carboxylic acid, it does not require activation via carbodiimides or other reagents that can promote racemization. Instead, it can be selectively and cleanly converted into a highly reactive acyl azide intermediate under specific conditions.[3] Peptide hydrazides are valuable building blocks, often serving as precursors for peptide thioesters used in native chemical ligation or for direct use in fragment condensation.[4][5]

-

The Benzyloxycarbonyl (Z or Cbz) Group : The Z-group is one of the classical and most reliable urethane-type protecting groups for α-amino functionalities.[6] Its key advantages include its stability under both acidic and basic conditions used for the removal of other protecting groups (like Boc and Fmoc, respectively) and its role in suppressing racemization during coupling reactions.[7][8][9] The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd) or with strong acids like HBr in acetic acid, providing excellent orthogonality.[7]

-

The Trifluoroacetate (TFA) Counter-ion : In peptide synthesis, TFA is ubiquitously used for the cleavage of peptides from the resin support and/or the removal of acid-labile protecting groups like tert-butoxycarbonyl (Boc).[10][11] Consequently, peptides with free amino groups are often isolated as TFA salts, where the trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the protonated amine (e.g., -NH₃⁺).[12] The presence of H-Leu-NHNH-Z as a TFA salt indicates that the N-terminal protecting group has been removed with TFA, yielding a species ready for elongation at the N-terminus.

Figure 1: Chemical structures of key leucine hydrazide intermediates.

Chapter 2: The Core Mechanism: Azide-Mediated Fragment Condensation

The primary mechanism of action for peptide hydrazides in fragment condensation is their conversion to peptide azides, a method pioneered by Curtius. This strategy is highly valued because the activation and coupling steps proceed with minimal risk of epimerization at the C-terminal chiral center.

Step 1: Formation of the Peptide Acyl Azide

The process begins with the conversion of the stable, protected peptide hydrazide into a highly reactive acyl azide. This is achieved by treating the hydrazide with a nitrosylating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (typically -15 to -5 °C).

Mechanism:

-

Protonation of nitrous acid generates the nitrosonium ion (NO⁺).

-

The terminal amino group of the hydrazide acts as a nucleophile, attacking the nitrosonium ion.

-

A series of proton transfers and elimination of two water molecules yields the resonance-stabilized acyl azide.

The reaction must be kept cold to prevent the thermally unstable acyl azide from decomposing or undergoing the Curtius rearrangement to form an isocyanate, which would lead to unwanted side products.[13]

Figure 2: Conversion of a peptide hydrazide to a peptide acyl azide.

Step 2: Azide Coupling to Form the Peptide Bond

Once formed, the peptide acyl azide is not isolated. It is extracted into a cold, dry organic solvent and immediately used for the coupling step. The free α-amino group of the second peptide fragment (the nucleophile) attacks the carbonyl carbon of the acyl azide. This is followed by the elimination of hydrazoic acid (HN₃), a good leaving group, to form the new peptide bond.

Mechanism:

-

The N-terminal amine of the second fragment attacks the electrophilic carbonyl carbon of the acyl azide.

-

A tetrahedral intermediate is formed.

-

The intermediate collapses, expelling the azide ion (N₃⁻), which is immediately protonated to form hydrazoic acid, yielding the final coupled peptide.

The reaction is typically started at a low temperature and allowed to warm slowly to room temperature to ensure controlled coupling and minimize side reactions.

Figure 3: Acyl azide coupling with an amino component to form a peptide bond.

Chapter 3: Experimental Protocols & Practical Insights

The successful application of the azide method requires careful execution and adherence to established protocols. Below are representative procedures for the synthesis and use of Z-Leu-hydrazide.

Protocol 1: Synthesis of Z-L-Leucine Hydrazide (Z-Leu-NHNH₂) from Z-Leu-OH

This protocol describes the conversion of a protected amino acid into its corresponding hydrazide.

-

Dissolution: Dissolve Z-L-Leucine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent like isobutyl chloroformate (1 equivalent) and a tertiary amine base such as N-methylmorpholine (NMM) (1 equivalent) to form a mixed anhydride. Stir for 15-20 minutes.

-

Hydrazinolysis: Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 equivalents) dropwise to the cold solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, a weak base solution (e.g., 5% NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-Leu-NHNH₂.

Protocol 2: Fragment Condensation via the Azide Method

This protocol outlines the coupling of a Z-protected fragment hydrazide with another peptide fragment.

-

Dissolution of Hydrazide: Dissolve the Z-peptide-hydrazide (1 equivalent) in a mixture of dimethylformamide (DMF) and 3N HCl at -15 °C.

-

Azide Formation: Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below -10 °C. Stir for 15 minutes. A successful azide formation can often be confirmed by a positive starch-iodide test for excess nitrous acid.

-

Extraction: Add cold ethyl acetate to the reaction mixture. Wash the organic layer rapidly with cold 5% NaHCO₃ solution and cold brine until the aqueous layer is neutral. Dry the organic layer over anhydrous Na₂SO₄.

-

Preparation of Amino Component: In a separate flask, dissolve the amino component (e.g., H-Peptide-OtBu, 0.9 equivalents) in DMF. If it is a TFA or HCl salt, neutralize it with a non-nucleophilic base like diisopropylethylamine (DIPEA) until the pH is ~8.

-

Coupling: Add the cold, dried azide solution from step 3 to the amino component solution.

-

Reaction: Keep the reaction mixture at 0 °C for 2-3 hours, then allow it to stir at 4 °C for 24-48 hours. Monitor the reaction progress by HPLC.

-

Isolation: Once the reaction is complete, concentrate the mixture and purify the resulting protected peptide by precipitation, crystallization, or column chromatography.

Data Presentation: Representative Reaction Parameters

| Step | Key Reagents | Temperature (°C) | Typical Time | Typical Yield (%) | Purity (%) |

| Hydrazide Synthesis | Z-Leu-OH, Isobutyl chloroformate, NH₂NH₂·H₂O | 0 to 25 | 2-4 hours | 85-95 | >98 |

| Azide Formation | Z-Peptide-NHNH₂, NaNO₂, HCl | -15 to -5 | 15 min | (Used in situ) | N/A |

| Fragment Coupling | Z-Peptide-N₃, H-Peptide-OR, DIPEA | 0 to 4 | 24-48 hours | 70-85 | >95 |

Overall Workflow

The entire process, from a protected amino acid to a coupled fragment, follows a logical and sequential workflow designed to maximize yield and minimize side reactions.

Figure 4: Experimental workflow for azide-mediated fragment condensation.

Chapter 4: Orthogonality and Strategic Considerations

The strategic power of the Z-protected hydrazide method lies in its orthogonality with other common protecting group schemes used in peptide synthesis.

-

Orthogonality with Boc/Bn Strategy : The Z-group is stable to the TFA used for Boc-group removal.[14] This allows for the synthesis of a C-terminal Z-protected fragment hydrazide while using Boc for temporary N-terminal protection during chain elongation. The final Z-group can be removed along with other benzyl-type side-chain protecting groups (e.g., Bzl, OBzl) via hydrogenolysis.

-

Orthogonality with Fmoc/tBu Strategy : The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal. However, the final removal of the Z-group by hydrogenolysis may not be compatible with all side-chain protecting groups used in Fmoc chemistry. More importantly, the hydrazide itself is generally stable to both Fmoc and Boc removal conditions, making it a robust functional handle.

Advantages of the Hydrazide/Azide Method

-

Suppression of Racemization : This is the primary advantage. The acyl azide intermediate is less prone to forming an oxazolone, the key intermediate in the racemization pathway, compared to other activated species.[9]

-

Clean Reactions : The reactions are generally clean with easily removable byproducts (water, salts, hydrazoic acid).

-

Stable Precursors : Peptide hydrazides are often crystalline, stable solids that can be stored, purified, and fully characterized before being committed to a coupling reaction.[15]

Limitations and Potential Side Reactions

-

Curtius Rearrangement : If the temperature is not carefully controlled during azide formation and coupling, the acyl azide can rearrange to an isocyanate, which can be capped by nucleophiles or lead to urea-type byproducts.

-

Hydrazide Side Reactions : The direct hydrazinolysis of peptide esters to form hydrazides can sometimes be accompanied by side reactions, especially with certain amino acids.[15] Preparing the hydrazide from the protected acid is often a cleaner route.

-

TFA-Induced Modifications : While TFA is effective, residual TFA in peptide samples can interfere with biological assays.[10][12] Furthermore, under certain SPPS conditions, trifluoroacetylation of free amino groups can occur, leading to chain termination.[16]

Conclusion

The use of protected leucine hydrazide, particularly in the form of Z-Leu-NHNH₂, represents a powerful and enduring strategy in the synthesis of complex peptides. Its mechanism of action, centered on the low-racemization conversion to a reactive acyl azide, provides researchers with a reliable method for the crucial step of fragment condensation. By understanding the distinct roles of the Z-protecting group, the hydrazide functional core, and the associated counter-ions like TFA, scientists can strategically design synthetic routes that maximize purity, preserve stereochemical integrity, and ultimately enable the creation of large, biologically active peptides for therapeutic and research applications. The principles discussed herein underscore the elegance and precision required in modern peptide chemistry and highlight the continued relevance of classic methodologies in solving contemporary synthetic challenges.

References

- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Vertex AI Search. (2026).

- CiteDrive. (2026). Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Peptide Potential: The Power of Hydrazide Chemistry in Drug Discovery.

- Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.

- Bruckdorfer, T., et al. (2020). Convenient method of peptide hydrazide synthesis using a new hydrazone resin.

- PubMed. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins.

- ACS Publications. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry.

- PubMed. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

- NIH. (1978).

- ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides.

- Benchchem. (2025). Application Notes and Protocols: The Strategic Use of Boc-His(Z)

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH.

- ResearchGate. (2025).

- PubMed. (1975). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The hydrazide as a carboxylie-protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 4. citedrive.com [citedrive.com]

- 5. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. genscript.com [genscript.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Benzyloxycarbonyl-L-leucyl-hydrazide TFA Salt: A Versatile Moiety in Contemporary Drug Discovery and Protease Research

A Senior Application Scientist's In-depth Technical Guide to Benzyloxycarbonyl-L-leucyl-hydrazide TFA Salt

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Benzyloxycarbonyl-L-leucyl-hydrazide trifluoroacetate (TFA) salt, a key chemical entity in the field of medicinal chemistry and biochemical research. We will dissect its molecular architecture, elucidate its primary applications as a versatile building block, and provide detailed, field-tested protocols for its synthesis and utilization. Particular emphasis is placed on its role in the development of protease inhibitors, with a focused case study on its application in the context of cathepsin B. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental workflows.

Introduction: Deconstructing the Molecular Scaffold

Benzyloxycarbonyl-L-leucyl-hydrazide, often abbreviated as Z-Leu-NHNH2, is a dipeptide derivative that combines several key functional groups, making it a valuable tool in synthetic chemistry. The TFA salt form is a common consequence of its synthesis and purification, particularly when using trifluoroacetic acid for deprotection steps or in high-performance liquid chromatography (HPLC)[1][2][3].

-

The Benzyloxycarbonyl (Z) Group: This carbamate serves as a crucial N-terminal protecting group in peptide synthesis. Its stability under various conditions and its susceptibility to removal by catalytic hydrogenation make it a reliable choice for controlled peptide elongation.

-

L-Leucine: An essential amino acid with a bulky isobutyl side chain, leucine is frequently found in the active sites of enzymes and plays a significant role in protein-protein interactions. Its incorporation into synthetic molecules can confer specific binding properties.

-

The Hydrazide Moiety (-CO-NHNH2): This functional group is a cornerstone of the compound's versatility. It can act as a nucleophile in subsequent coupling reactions, serving as a precursor for the synthesis of larger, more complex molecules. Peptide hydrazides are valuable intermediates in the production of peptide thioesters, which are essential for native chemical ligation[4][5].

-

The Trifluoroacetate (TFA) Salt: The presence of the TFA counterion is typically a result of the purification process using TFA-containing buffers in reversed-phase HPLC[1][2][3]. While often present, it's crucial to be aware of the potential effects of residual TFA in biological assays, as it can be cytotoxic[1][3].

Core Applications in Medicinal Chemistry and Drug Discovery

Z-Leu-NHNH2 TFA salt is primarily utilized as a molecular building block in the synthesis of more complex bioactive molecules, particularly in the realm of protease inhibitor development[6][7][8][9][10].

A Foundational Component for Protease Inhibitor Libraries

Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a wide range of physiological and pathological processes. Consequently, the development of specific protease inhibitors is a major focus in drug discovery[11][12]. Z-Leu-NHNH2 serves as an excellent starting point for the synthesis of inhibitor libraries targeting proteases that recognize leucine at the P2 position of their substrates.

A notable example is the cysteine protease cathepsin B . This enzyme is involved in various diseases, including cancer and neurodegenerative disorders[13][14]. Several known cathepsin B substrates and inhibitors feature a Z-protected dipeptide structure, highlighting the relevance of the Z-Leu moiety in targeting this enzyme[15][16][17].

The diagram below illustrates the conceptual workflow for utilizing Z-Leu-NHNH2 in the development of protease inhibitors.

Caption: Workflow for Protease Inhibitor Development using Z-Leu-NHNH2.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of Z-Leu-NHNH2 TFA salt.

Synthesis of Benzyloxycarbonyl-L-leucyl-hydrazide

This protocol is adapted from established methods for the synthesis of amino acid hydrazides using a peptide coupling agent[18].

Materials:

-

N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH)

-

Hydrazine hydrate

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable alternative coupling reagent like HATU[18]

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Activation: Dissolve Z-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Hydrazinolysis: In a separate flask, dissolve hydrazine hydrate (1.2 equivalents) in DCM.

-

Slowly add the hydrazine solution to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash chromatography to yield the desired Z-Leu-NHNH2.

Characterization and Analysis

The identity and purity of the synthesized Z-Leu-NHNH2 should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

The TFA content in the final product can be quantified using methods such as ion chromatography or ¹⁹F-NMR[1][2][3][19].

Application in a Cathepsin B Inhibition Assay

This protocol outlines a general procedure for screening compounds derived from Z-Leu-NHNH2 for their ability to inhibit cathepsin B activity.

Materials:

-

Human liver cathepsin B (or recombinant)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Dithiothreitol (DTT)

-

Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)[16]

-

Test compounds (derived from Z-Leu-NHNH2) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Prepare a stock solution of cathepsin B in assay buffer. Just before use, activate the enzyme by incubating with DTT (final concentration ~2.5 mM) for 10-15 minutes at room temperature.

-

Assay Setup: In the wells of the microplate, add:

-

Assay buffer

-

Test compound at various concentrations (typically a serial dilution)

-

Activated cathepsin B solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation ~360 nm, Emission ~460 nm for AMC-based substrates).

-

Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

The diagram below illustrates the principle of the cathepsin B inhibition assay.

Caption: Principle of a Fluorogenic Cathepsin B Inhibition Assay.

Quantitative Data Summary

| Compound/Substrate | Target Enzyme | Parameter | Value | Reference |

| Z-Phe-Arg-AMC | Cathepsin B | K_m | ~200 µM | [16] |

| Z-Arg-Arg-AMC | Cathepsin B | K_m | ~130 µM | [16] |

| Thiadiazole Derivative 3a | Cathepsin B | K_i | 2.6 µM | [17] |

Conclusion and Future Perspectives

Benzyloxycarbonyl-L-leucyl-hydrazide TFA salt stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined structure allows for predictable reactivity, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, with a particular promise in the development of protease inhibitors. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their drug discovery and chemical biology endeavors. Future work in this area could involve the development of novel synthetic routes to this and related hydrazides, as well as the expansion of its application to a broader range of enzyme targets.

References

-

Use of new synthetic substrates for assays of cathepsin L and cathepsin B. PubMed. [Link]

-

Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin. PubMed. [Link]

-

Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. National Institutes of Health (NIH). [Link]

-

Selection of SARS-CoV-2 main protease inhibitor using structure-based virtual screening. PubMed. [Link]

-

Role of the Occluding Loop in Cathepsin B Activity. ResearchGate. [Link]

-

Supporting Information Total chemical synthesis of proteins without HPLC purification. The Royal Society of Chemistry. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. [Link]

-

A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. ResearchGate. [Link]

-

Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate. eScholarship.org. [Link]

-

Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed. [Link]

-

1,2,4-thiadiazole: a novel Cathepsin B inhibitor. PubMed. [Link]

-

Computational analysis of the cathepsin B inhibitors activities through LR-MMPBSA binding affinity calculation based on docked complex. PubMed. [Link]

-

A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed. [Link]

-

Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]

-

Convenient method of peptide hydrazide synthesis using a new hydrazone resin. ResearchGate. [Link]

-

Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

-

Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. [Link]

-

A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers. [Link]

Sources

- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selection of SARS-CoV-2 main protease inhibitor using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computational analysis of the cathepsin B inhibitors activities through LR-MMPBSA binding affinity calculation based on docked complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of new synthetic substrates for assays of cathepsin L and cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. 1,2,4-thiadiazole: a novel Cathepsin B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Peptide Hydrazides Using Z-Protected Amino Acids

Introduction

Peptide hydrazides are pivotal intermediates in modern bioorganic and medicinal chemistry. Their unique reactivity makes them valuable precursors for the synthesis of larger peptides and proteins through fragment condensation strategies like native chemical ligation, where they can serve as thioester surrogates.[1][2] Furthermore, the hydrazide moiety itself can be a critical pharmacophore in various therapeutic agents. This guide provides a comprehensive technical overview of the synthesis of peptide hydrazides, with a specific focus on the use of the benzyloxycarbonyl (Z or Cbz) protecting group for N-terminal protection of amino acids. The Z-group, a classical yet highly relevant protecting group, offers distinct advantages in solution-phase synthesis, making it a reliable choice for researchers and drug development professionals.[3][4][5]

This document will delve into the rationale behind using Z-protected amino acids, provide detailed experimental protocols for the synthesis of peptide hydrazides, and discuss the critical parameters that ensure a successful and high-yielding reaction.

The Benzyloxycarbonyl (Z) Protecting Group: A Strategic Choice

In peptide synthesis, the temporary masking of the α-amino group of an amino acid is crucial to prevent undesired side reactions and ensure the formation of the correct peptide bond.[6] The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide chemistry for several compelling reasons.[4]

Advantages of the Z-Group:

-

Ease of Introduction and Crystallinity: The Z-group is readily introduced by reacting the amino acid with benzyl chloroformate under alkaline conditions.[7] The resulting Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[3][7]

-

Stability and Racemization Resistance: Z-protected amino acids are stable under a variety of reaction conditions, including those used for peptide coupling.[3][8] Importantly, the urethane-type protection afforded by the Z-group significantly suppresses racemization of the chiral α-carbon during activation of the carboxyl group.[3][4][7]

-

Orthogonal Deprotection: The Z-group is stable to the mildly acidic conditions often used to remove other protecting groups like tert-butoxycarbonyl (Boc), allowing for selective deprotection strategies.[4][9] It is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids like HBr in acetic acid, providing flexibility in synthetic design.[3][4][7][10][11]

These characteristics make the Z-group particularly well-suited for the solution-phase synthesis of peptide hydrazides, where purity and stereochemical integrity are paramount.

Synthesis of Z-Protected Amino Acid Hydrazides: A Step-by-Step Guide

The synthesis of a Z-protected amino acid hydrazide involves two primary stages: the protection of the amino acid's N-terminus with the Z-group, followed by the conversion of the C-terminal carboxylic acid to a hydrazide.

Part 1: N-terminal Protection of the Amino Acid

This initial step ensures that the amino group of the amino acid does not interfere with the subsequent hydrazinolysis reaction.

Experimental Protocol: Z-Protection of an Amino Acid

-

Dissolution: Dissolve the desired amino acid in an appropriate aqueous alkaline solution, such as 1 M sodium hydroxide, at 0-5 °C with stirring.

-

Addition of Benzyl Chloroformate: While maintaining the temperature and vigorous stirring, slowly add benzyl chloroformate (Cbz-Cl) and an additional equivalent of the alkaline solution concurrently to maintain a pH between 8 and 10.[7]

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl) to precipitate the Z-protected amino acid.

-

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Part 2: Conversion to the Hydrazide

There are two principal methods for converting the carboxylic acid of a Z-protected amino acid into a hydrazide: direct hydrazinolysis of an activated ester or a one-pot synthesis using a coupling agent.

Method A: Two-Step Synthesis via an Activated Ester

This classic method involves the initial conversion of the Z-protected amino acid into a more reactive species, such as a methyl or ethyl ester, followed by reaction with hydrazine.

-

Esterification: Convert the Z-protected amino acid to its corresponding methyl or ethyl ester using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of a catalytic amount of acid).

-

Hydrazinolysis: Dissolve the purified Z-protected amino acid ester in a suitable solvent like ethanol or tetrahydrofuran (THF). Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. The precipitate can be collected by filtration, washed with a cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the product purified by recrystallization.

Method B: One-Pot Synthesis using a Coupling Agent

A more direct and often milder approach involves the use of a coupling agent to facilitate the direct reaction between the Z-protected amino acid and hydrazine.[12] This method avoids the need to isolate the intermediate ester and can minimize side reactions.[12]

-

Reaction Setup: Dissolve the Z-protected amino acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an additive like N-hydroxybenzotriazole (HOBt).[12] Stir the mixture for 15-20 minutes to form the activated intermediate.

-

Hydrazine Addition: Add a solution of hydrazine hydrate in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up and Purification:

-

Filter off the urea byproduct (dicyclohexylurea, DCU) that forms when using DCC.

-

Wash the filtrate with dilute acid and base to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

-

Causality Behind Experimental Choices

-

Choice of Base in Z-protection: A controlled pH is crucial during the introduction of the Z-group to prevent both the decomposition of benzyl chloroformate and the racemization of the amino acid.[7]

-

Use of Coupling Agents: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and reduce the risk of racemization by forming a less reactive but still efficient active ester.[12]

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Aprotic solvents like DCM and DMF are commonly used in coupling reactions to avoid interference with the activated intermediates.[13]

Visualization of the Synthetic Workflow

General Workflow for Peptide Hydrazide Synthesis

Caption: DCC/HOBt mediated hydrazide formation mechanism.

Characterization of Peptide Hydrazides

The purity and identity of the synthesized Z-protected amino acid hydrazide must be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. [14][15][16][17] | A single major peak corresponding to the desired product, with purity typically >95%. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. [14][15][17] | The observed molecular weight should match the calculated molecular weight of the Z-protected amino acid hydrazide. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of functional groups. [14][15] | The ¹H and ¹³C NMR spectra should show characteristic peaks for the Z-group, the amino acid side chain, and the hydrazide protons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H (hydrazide), C=O (amide and carbamate), and aromatic C-H bonds. |

Conclusion

The synthesis of peptide hydrazides using Z-protected amino acids is a robust and reliable method, particularly for solution-phase applications. The stability, ease of introduction, and favorable crystallization properties of the Z-group make it an excellent choice for protecting the N-terminus. [3][7]By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can confidently synthesize these valuable building blocks for their advanced peptide and protein chemistry needs. The choice between a two-step esterification/hydrazinolysis approach and a one-pot coupling method will depend on the specific amino acid, available resources, and desired scale of the synthesis. Thorough characterization of the final product is essential to ensure its suitability for subsequent applications.

References

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH. (2025, October 14).

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.

- Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. (1978, April). International Journal of Peptide and Protein Research, 11(4), 297-300.

- Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. (2013, December). Nature Protocols, 8(12), 2483-95.

- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? (n.d.). Proprep.

- Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.

- Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. (2025, August 10). ResearchGate.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.

- Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. (2020, May 21). PubMed Central.

- Amino acid hydrazides. (n.d.). Google Patents.

- Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. (2025, August 6). ResearchGate.

- Mastering Peptide Synthesis: The Role of Benzyl 1-methylhydrazinecarboxylate. (n.d.).

- Chemical synthesis of proteins using hydrazide intermediates. (2025, August 6). ResearchGate.

- Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. (2025, August 9). ResearchGate.

- Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. (n.d.). PubMed.

- Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (n.d.).

- Synthesis of protected hydrazides from the corresponding anhydrides. (n.d.). ResearchGate.

- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. (2023, October 9). Open Exploration Publishing.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.

- Z - Benzyloxycarbonyl. (2021, March 18). Bachem.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications.

- Convenient method of peptide hydrazide synthesis using a new hydrazone resin. (2020, March 25). ResearchGate.

- Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2025, October 17).

- HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.

- Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.

- Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (2023, March 1).

- Peptide Characterization & Analytics. (n.d.).

- Two general synthetic pathways to prepare the protected hydrazides, PG... (n.d.). ResearchGate.

- Amino Acid-Protecting Groups. (2019, November 19).

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- 1 Protection Reactions. (n.d.). Wiley-VCH.

- Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis. (n.d.). PubMed.

Sources

- 1. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. proprep.com [proprep.com]

- 6. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US3065265A - Amino acid hydrazides - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. ijsra.net [ijsra.net]

- 16. biovera.com.au [biovera.com.au]

- 17. resolvemass.ca [resolvemass.ca]

A Senior Application Scientist's Guide to the Hydrazide Group in Peptide Ligation: From Stable Precursor to Synthetic Powerhouse

Introduction: Overcoming the Central Bottleneck in Protein Synthesis

The total chemical synthesis of proteins stands as one of the paramount achievements in modern chemistry, enabling researchers to construct these complex biomolecules with atomic precision. This capability is foundational to advancements in drug development, molecular biology, and materials science. The advent of Native Chemical Ligation (NCL) in 1994 by Kent and colleagues was a watershed moment, providing the first robust method to stitch together unprotected peptide fragments into a full-length protein.[1][2][3] NCL forges a native peptide bond at the ligation site, making the synthetic product chemically indistinguishable from its biologically expressed counterpart.

The core of the NCL reaction involves the chemoselective coupling of a peptide segment with a C-terminal thioester to another peptide with an N-terminal cysteine.[2] While elegant and powerful, the practical application of NCL has long been hampered by a significant bottleneck: the synthesis and handling of the requisite peptide thioester. Peptide thioesters are notoriously susceptible to hydrolysis and are particularly unstable under the basic conditions required for 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for peptide production.[1][4]

This guide delves into the elegant solution to this long-standing problem: the use of the C-terminal peptide hydrazide . We will explore, from both a mechanistic and practical standpoint, how the hydrazide group functions as a stable, activatable precursor—a "crypto-thioester"—that has revolutionized the field.[1] By serving as a robust and easily handled intermediate, the peptide hydrazide has dramatically expanded the scope, efficiency, and accessibility of chemical protein synthesis, empowering scientists to build larger and more complex proteins than ever before.

Chapter 1: The Foundational Principle of Native Chemical Ligation (NCL)

To appreciate the function of the hydrazide group, one must first understand the mechanism it is designed to serve. NCL is a two-step process that occurs in aqueous solution between two unprotected peptide fragments.

-

Chemoselective Transthioesterification: The thiol side chain of the N-terminal cysteine residue of Peptide 2 attacks the C-terminal thioester of Peptide 1. This is a reversible exchange reaction that forms a new thioester intermediate, linking the two peptides.

-

Irreversible S-to-N Acyl Shift: The α-amino group of the cysteine residue in the intermediate then performs an intramolecular nucleophilic attack on the adjacent thioester carbonyl. This rapid and irreversible rearrangement proceeds through a five-membered ring transition state, yielding a stable, native amide (peptide) bond at the ligation junction.[1]

The exquisite chemoselectivity of NCL is its defining feature; the reaction proceeds smoothly at neutral pH without interference from the numerous other functional groups present on amino acid side chains.[2] However, the entire process is predicated on the availability of the C-terminal peptide thioester, whose instability during synthesis has been the primary obstacle to the widespread application of NCL.

Figure 1: The two-step mechanism of Native Chemical Ligation (NCL).

Chapter 2: The Hydrazide Group: A Superior Thioester Surrogate

The core function of the hydrazide group is to act as a stable chemical precursor that can be converted into the reactive thioester at the moment of ligation. This strategy neatly sidesteps the stability issues associated with synthesizing and purifying peptide thioesters directly. Peptide hydrazides are exceptionally stable throughout the Fmoc-SPPS process, including the repeated piperidine treatments that would readily cleave a thioester.[5]

Mechanism of Hydrazide Activation and Ligation

The hydrazide-based NCL method transforms the stable hydrazide into a reactive thioester in situ through a simple, two-step activation process, which is immediately followed by the conventional NCL reaction.

-

Oxidation to Acyl Azide: The peptide hydrazide is first oxidized to a highly reactive peptidyl azide intermediate. This is typically achieved by adding sodium nitrite (NaNO₂) under acidic conditions (pH 3-4) at low temperatures (-15 to 0 °C) to prevent side reactions.[6][7]

-

Thiolysis to Thioester: An excess of a thiol, commonly 4-mercaptophenylacetic acid (MPAA), is then added to the reaction mixture. The thiol rapidly converts the acyl azide into the desired peptide thioester.[5]

-

Native Chemical Ligation: With the thioester now formed in situ, the second peptide fragment containing an N-terminal cysteine is added. The reaction then proceeds as described in the classic NCL mechanism to form the native peptide bond.

Figure 2: In-situ activation of a peptide hydrazide for NCL.

Comparative Advantages

The superiority of the hydrazide approach over direct thioester synthesis is multifaceted, offering significant practical benefits for the research scientist.

| Feature | Direct C-Terminal Thioester | C-Terminal Hydrazide Surrogate | Causality & Field-Proven Insight |

| Synthesis Compatibility | Poorly compatible with Fmoc-SPPS due to instability in basic piperidine. Requires more complex Boc-chemistry or specialized linkers. | Fully compatible with standard Fmoc-SPPS.[7] | This is the single most important advantage. It allows labs to use established, robust, and less hazardous Fmoc protocols without modification. |

| Chemical Stability | Prone to hydrolysis, especially at neutral or basic pH. Difficult to purify and store. | Highly stable. Can be purified by standard HPLC and stored as a lyophilized powder for extended periods.[8] | Enhanced stability translates to higher purity of starting materials, leading to cleaner ligation reactions and higher final yields. |

| Handling & Purification | Requires careful handling and often immediate use after purification. | Robust and easy to handle, behaving much like a standard peptide amide. | This operational simplicity reduces material loss and experimental failure rates, making the synthesis of long proteins more reliable. |

| Reaction Control | The thioester is always "active," which can complicate sequential ligations. | Activation is triggered on demand, allowing for precise temporal control of the ligation reaction. | This control is the key enabler for advanced "one-pot" multi-fragment assembly strategies, which drastically reduce purification steps.[9] |

Chapter 3: Core Methodologies for Peptide Hydrazide Synthesis

The practical utility of the hydrazide ligation strategy is underpinned by straightforward and reliable methods for preparing the necessary peptide hydrazide fragments. Both chemical and recombinant routes are well-established.

Protocol 1: Solid-Phase Synthesis of Peptide Hydrazides

This protocol details the standard Fmoc-SPPS approach to generate a C-terminal peptide hydrazide. The key is the use of a resin functionalized with a hydrazine moiety.[5][7]

Objective: To synthesize a peptide fragment with a C-terminal hydrazide using manual or automated Fmoc-SPPS.

Materials:

-

2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin

-

Hydrazine hydrate

-

Dichloromethane (DCM), Dimethylformamide (DMF)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell 2-Cl-Trt-Cl resin in DCM.

-

Treat the resin with a solution of hydrazine hydrate in DCM. The trityl group is highly sensitive to acid, so this step must be performed carefully. This reaction substitutes the chloride with hydrazine, creating the 2-Cl-Trt-NHNH₂ resin.

-

Wash the resin extensively with DCM and DMF to remove excess hydrazine.

-

-

First Amino Acid Coupling:

-

Couple the first Fmoc-protected amino acid to the hydrazide resin using standard coupling reagents. The coupling occurs on the terminal nitrogen of the hydrazide.

-

-

Peptide Chain Elongation:

-

Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling according to standard Fmoc-SPPS protocols until the desired peptide sequence is assembled.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin thoroughly and dry it.

-

Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously. The C-terminal hydrazide remains intact.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Verification:

-

Purify the crude peptide hydrazide using reverse-phase HPLC.

-

Verify the mass and purity of the final product using LC-MS.

-

Figure 3: Workflow for the solid-phase synthesis of peptide hydrazides.

Recombinant Expression of Protein Hydrazides

For larger protein segments, recombinant expression is more practical. The hydrazide can be introduced at the C-terminus by modifying the well-established intein-based expression system.

-

Intein-Mediated Ligation: In a typical expressed protein ligation (EPL) workflow, a target protein is expressed as a fusion with an intein domain followed by a chitin-binding domain for purification. The intein's active site cysteine catalyzes the formation of a C-terminal thioester upon addition of a thiol.

-

Hydrazine Interception: To generate a protein hydrazide, this process is simply intercepted by adding hydrazine instead of a thiol (e.g., MESNA or DTT). The hydrazine acts as a potent nucleophile, attacking the intein-protein thioester intermediate to release the target protein as a C-terminal hydrazide.[1] This method provides access to large, folded protein domains that can be used as building blocks in a semi-synthetic approach.

Chapter 4: Advanced Strategies Enabled by Hydrazide Chemistry

The true power of the hydrazide method lies in its ability to enable complex, multi-fragment ligation strategies that would be impractical with pre-formed thioesters.

"One-Pot" Sequential Ligation

The ability to trigger thioester formation on demand is the key to "one-pot" synthesis, a strategy that significantly boosts efficiency by eliminating the need to purify intermediate ligation products.[9][10] In this approach, multiple peptide fragments are ligated sequentially in the same reaction vessel.

A General Three-Fragment One-Pot Strategy:

-

First Ligation: Peptide-1-NHNH₂ is activated in situ to its thioester form and ligated to Peptide-2-(N-term Cys). The reaction is allowed to proceed to completion.

-

Second Ligation: Without any purification, the third fragment, Peptide-3-(N-term Cys), is added to the vessel. The C-terminal hydrazide of the newly formed Peptide(1-2)-NHNH₂ is then activated in situ with a fresh addition of NaNO₂ and thiol.

-

Final Product: The second ligation proceeds, yielding the full-length three-fragment protein, which is then purified in a single final step.

This approach saves considerable time and prevents material loss associated with multiple HPLC purification steps.[1]

Figure 4: Conceptual workflow for a one-pot, three-fragment protein synthesis.

Case Study: Total Synthesis of Modified Histones

The synthesis of histones with specific post-translational modifications (PTMs) is a critical application area for hydrazide-based NCL.[9] These modifications are often difficult to produce homogeneously using biological systems. A one-pot hydrazide strategy was successfully employed for the multi-milligram scale synthesis of various histone H3 and H4 analogues.[9] For example, the synthesis of H4K16ac (Histone H4 acetylated at Lysine 16) was achieved via a three-fragment, one-pot approach, demonstrating the method's practicality and efficiency for producing biologically important proteins for chromatin research.[9]

Chapter 5: Troubleshooting and Field-Proven Insights

As with any powerful chemical method, success with hydrazide-based ligation requires attention to detail and an understanding of potential pitfalls.

-

Controlling the Oxidation Step: The NaNO₂ activation is the most critical step. Using a stoichiometric excess of nitrite or allowing the temperature to rise can lead to the oxidation of sensitive amino acid side chains, particularly methionine (to sulfoxide), cysteine, and tryptophan.[1]

-

Expert Tip: Always use a freshly prepared NaNO₂ solution. Perform the reaction at -15 °C in a refrigerated bath and add the NaNO₂ solution slowly. Monitor the conversion of hydrazide to azide/thioester by LC-MS on a small aliquot before proceeding with the ligation.

-

-

Ensuring Complete Thiolysis: The conversion of the acyl azide to the thioester must be rapid and complete to avoid side reactions of the azide.

-

Expert Tip: Use a high concentration of a thiol catalyst like MPAA (typically 100-200 mM). The aryl thiol not only facilitates the thiolysis but also catalyzes the subsequent NCL transthioesterification step.[2]

-

-

Monitoring One-Pot Reactions: In a one-pot reaction, you lose the ability to characterize intermediates via isolation.

-

Expert Tip: Analytical HPLC is your most critical tool. Before initiating the next ligation step, draw a small sample from the reaction mixture and analyze it by HPLC and LC-MS to confirm that the previous ligation is complete.[9] This self-validating check is essential for a successful outcome.

-

-

Peptide Solubility: As larger fragments are assembled, the resulting intermediate may precipitate from the ligation buffer.

-

Expert Tip: Ligation buffers typically contain strong denaturants like 6 M Guanidinium hydrochloride (Gn·HCl) or 8 M Urea to maintain solubility. If solubility remains an issue, consider adding organic co-solvents like isopropanol or acetonitrile.

-

Conclusion: The Hydrazide as an Indispensable Tool

The function of the hydrazide group in peptide ligation is a masterful example of strategic chemical design. By serving as a stable, Fmoc-compatible surrogate for the temperamental thioester, the peptide hydrazide has effectively removed the most significant operational barrier to the routine chemical synthesis of proteins.[1][5] Its ability to be activated on-demand has unlocked powerful one-pot strategies that streamline the assembly of multiple fragments, making the synthesis of complex targets like modified histones and other large proteins a more tractable endeavor for research labs.[9][10] As the demand for precisely engineered proteins for therapeutics, diagnostics, and fundamental research continues to grow, the robust and versatile chemistry of the peptide hydrazide will undoubtedly remain a cornerstone of the field.

References

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., Cui, H. K., & Liu, L. (2011). Chemical synthesis of proteins using hydrazide intermediates. Angewandte Chemie (International ed. in English), 50(33), 7645–7649. [Link]

-

Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 11(19), 3108-3111. [Link]

-

Fang, G. M., Wang, J. X., & Liu, L. (2012). Convergent chemical synthesis of proteins by ligation of peptide hydrazides. Angewandte Chemie (International ed. in English), 51(41), 10347–10350. [Link]

-

Fairweather, E., & Mascagni, P. (2019). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 24(10), 1894. [Link]

-

Tan, Z., Shang, S., & Liu, L. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(24), 4145-4150. [Link]

-

Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 7(2), 297–308. [Link]

-

Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 7(2), 297-308. [Link]

-

Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 7, 297-308. [Link]

-

Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed, 22262013. [Link]

-

Wikipedia contributors. (2023). Native chemical ligation. Wikipedia, The Free Encyclopedia. [Link]

-

Yang, M. Y., Chen, Y. Y., & Liu, L. (2012). Ligation of expressed protein α-hydrazides via genetic incorporation of an α-hydroxy acid. Chemical Communications, 48(22), 2731-2733. [Link]

-

(No author). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6666. [Link]

-

Seebach, D., et al. (2007). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies. Chimia, 61(5), 264-278. [Link]

-

Thompson, R. E., & Muir, T. W. (2014). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 43(9), 3049-3061. [Link]

-

Kulkarni, S. S., Sayyed, J. A., & Torbeev, V. Y. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1894. [Link]

-

Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the mechanism and catalysis of native chemical ligation. Journal of the American Chemical Society, 128(20), 6640–6646. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Part 1: The Genesis of Controlled Peptide Synthesis: A Historical Perspective

An In-Depth Technical Guide to H-Leu-NHNH-Z TFA: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a specialized amino acid derivative crucial in modern peptide chemistry and drug discovery. We will delve into the historical context that led to the development of such reagents, its synthesis, chemical properties, and its pivotal role in the construction of complex peptide structures.

The journey to synthesizing peptides with defined sequences was a central challenge in early biochemistry. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding intractable mixtures. The landscape of chemical synthesis was fundamentally altered by the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2] This innovation provided the first truly effective method for the stepwise synthesis of peptides, establishing synthetic peptide chemistry as a distinct and powerful field.[1]

The "Bergmann-Zervas synthesis" utilized the Z-group to temporarily "mask" the nucleophilic amino group of an amino acid, preventing self-condensation.[1][2] The Z-group is stable under the conditions required for peptide bond formation but can be removed under specific, non-hydrolytic conditions, namely catalytic hydrogenation or with strong acids like HBr in acetic acid.[1][3] This concept of selective protection and deprotection remains the cornerstone of all modern peptide synthesis strategies.

Parallel to the development of protecting groups, the use of C-terminal modifications to facilitate peptide segment condensation emerged as a powerful strategy. The hydrazide functional group (-NHNH2) proved to be a particularly versatile tool. For over half a century, peptide hydrazides have been instrumental as precursors to acyl azides, which can be used for amide bond formation, and more recently, as precursors to thioesters for native chemical ligation.[4][5]

The subject of this guide, this compound, is a direct descendant of these foundational discoveries. It combines a free N-terminal amino group on a leucine residue (H-Leu), a C-terminal hydrazide functionality, and a Z-group protecting the terminal nitrogen of the hydrazide (-NHNH-Z). The trifluoroacetic acid (TFA) salt form is a common consequence of modern solid-phase peptide synthesis (SPPS) and purification techniques.[6][7][8]

Part 2: Synthesis and Chemical Properties of this compound

The synthesis of this compound involves a multi-step process that leverages standard peptide chemistry techniques. A plausible synthetic route is outlined below.

Synthesis Pathway

A common approach to synthesizing a C-terminally modified amino acid like H-Leu-NHNH-Z starts with an N-terminally protected leucine, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The C-terminal carboxylic acid is then activated and reacted with a Z-protected hydrazine. The final step involves the deprotection of the N-terminal group, often using trifluoroacetic acid, which results in the TFA salt.

Caption: Plausible synthetic route for this compound.

Detailed Experimental Protocol (Illustrative)

-

Activation of Boc-Leu-OH:

-

Dissolve Boc-Leu-OH (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (NHS) (1.1 equivalents) at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

-

Formation of Boc-Leu-NHNH-Z:

-

To the filtrate containing the activated Boc-Leu-OH, add a solution of Z-hydrazine (carbobenzoxy hydrazide) (1 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Leu-NHNH-Z.

-

Purify the product by column chromatography or recrystallization.

-

-

Deprotection of the Boc Group:

-

Dissolve the purified Boc-Leu-NHNH-Z in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% TFA).[9]

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting product is H-Leu-NHNH-Z as its TFA salt.[10]

-

Chemical Properties and Characterization

| Property | Description |

| Molecular Formula | C16H22F3N3O5 |

| Molecular Weight | 393.36 g/mol |

| Appearance | Typically a white to off-white solid. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMF. |

| Stability | Stable under standard storage conditions, but should be protected from strong bases and heat. |

Characterization would typically involve:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the leucine side chain, the Z-group, and the hydrazide moiety.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Part 3: Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in peptide chemistry, primarily for the synthesis of peptide fragments that can be subsequently coupled to form larger peptides or proteins.

Role as a C-Terminal Building Block in Fragment Condensation

The key utility of this reagent lies in its differentially protected termini. The free N-terminal amino group of the leucine allows for its incorporation into a growing peptide chain using standard peptide coupling methods. The Z-protected hydrazide at the C-terminus remains stable during these coupling steps.

Once the desired peptide fragment is synthesized, the Z-protected hydrazide can be converted into a reactive acyl azide. This is typically achieved by treatment with a nitrite source (e.g., sodium nitrite or isoamyl nitrite) under acidic conditions.[11] The resulting peptide acyl azide is a highly reactive species that can be coupled with the N-terminus of another peptide fragment, forming a native peptide bond. This strategy is particularly useful in solution-phase peptide synthesis for the convergent synthesis of large peptides.

Caption: Workflow for using H-Leu-NHNH-Z in peptide fragment condensation.

Precursor for Thioester Formation in Native Chemical Ligation (NCL)

In recent years, peptide hydrazides have gained prominence as convenient precursors to peptide thioesters, which are key intermediates in Native Chemical Ligation (NCL).[4][12] NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.

The peptide hydrazide can be converted to a thioester through a two-step, one-pot procedure involving oxidation to the acyl azide followed by in situ thiolysis. This "crypto-thioester" strategy simplifies the synthesis of peptide thioesters, which can sometimes be challenging to prepare directly.[4]

The Significance of the TFA Salt

Trifluoroacetic acid is a strong acid (pKa ≈ 0.23-0.52) widely used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase HPLC purification.[8][13][14] Consequently, peptides and amino acid derivatives with free amino groups are often isolated as TFA salts.[6][7]

For many applications in peptide synthesis, the TFA salt form is acceptable. However, in biological assays, residual TFA can be detrimental, potentially affecting cell viability and the accuracy of experimental results.[6][7] In such cases, it may be necessary to perform a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as acetate or hydrochloride.[6][15]

Part 4: Conclusion and Future Outlook

This compound represents the culmination of decades of research in peptide chemistry. It is a testament to the enduring legacy of the Bergmann-Zervas synthesis and the versatility of hydrazide chemistry. For researchers and drug development professionals, this reagent is a valuable tool for the construction of complex peptides through fragment condensation and as a precursor for Native Chemical Ligation. As the demand for synthetic peptides and proteins for therapeutic and research purposes continues to grow, the importance of well-designed building blocks like this compound will only increase. Future developments may focus on creating more environmentally friendly and efficient methods for the synthesis and deprotection of such reagents, aligning with the principles of green chemistry.[16][17]

References

-

Liu, L., & Li, Y. (2014). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Peptide Potential: The Power of Hydrazide Chemistry in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

Zheng, J.-S., & Liu, L. (2020). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Methods in Molecular Biology. [Link]

-

Wikipedia. (2024). Peptide synthesis. Wikipedia. [Link]

-

PrepChem.com. (n.d.). Preparation of Z-Ser-Leu-NHNH2. PrepChem.com. [Link]

-

Li, X., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

-

Lee, Y. S., & Lee, S. (2006). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

-

Thompson, R. E., et al. (2018). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science. [Link]

-

PrepChem.com. (n.d.). Synthesis of Z-Tyr-Asn-Leu-NHNH2. PrepChem.com. [Link]

-

Veranova. (n.d.). A Glimpse into the Development of Peptide Coupling Reagents. Veranova. [Link]

-

Li, X., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. PubMed. [Link]

-

Abdellatif, M. M., et al. (2018). New C-terminal hydrazide L-Leucine derivatives as multi-solvent low molecular weight organogelators. ResearchGate. [Link]

- Kiso, Y. (Ed.). (2002). Peptide Science.

- Fields, G. B. (Ed.). (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Shionari, S., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI. [Link]

-

Boger, D. L., et al. (2000). Scheme 2 Synthesis of protected hydrazine-containing amino acid 22 by Boger et al. ResearchGate. [Link]

-